N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
CAS No. |
1021211-51-7 |
|---|---|
Molecular Formula |
C20H15ClN4O2S3 |
Molecular Weight |
475 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
BOWYUAGCZKMLMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazoloquinazoline moiety known for its diverse biological properties. Its molecular formula is , and it possesses a molecular weight of approximately 373.88 g/mol.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays : Compounds with similar structural features have been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT15 (colon cancer). The IC50 values indicate significant cytotoxic effects ranging from 4.27 µg/mL to 23.6 µM depending on the specific derivative and its substituents .
- Mechanism of Action : The mechanisms often involve the induction of apoptosis through caspase activation pathways. For example, compounds exhibiting strong activity demonstrated increased caspase 3 and 8 activation in treated cells .
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties have also been investigated:
- Bactericidal Effects : Research has shown that derivatives of thiazoloquinazolines exhibit high bactericidal activity against both gram-positive and gram-negative bacteria. The presence of halogen or chalcogen substituents significantly enhances this activity .
- Fungal Inhibition : Some studies indicate that these compounds also possess fungicidal properties against various fungal strains, making them candidates for further development in antimicrobial therapies .
Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their anticancer properties using MTT assays. The study found that certain derivatives with specific substitutions showed enhanced activity against MCF-7 and A549 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of thiazoloquinazolines, researchers reported that compounds similar to this compound demonstrated potent activity against resistant bacterial strains . The study emphasized the need for further exploration into their mechanisms of action.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC50 Value (µg/mL or µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 4.27 | |
| Anticancer | A549 | 8.107 | |
| Antimicrobial | Staphylococcus aureus | <10 | |
| Antimicrobial | Escherichia coli | <20 |
| Compound | Mechanism of Action | Caspase Activation |
|---|---|---|
| Thiadiazole Derivative | Induction of Apoptosis | Caspase 3 & 8 |
| Thiazoloquinazoline | Cell Cycle Arrest | Caspase 9 |
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The key steps include:
- Preparation of the Thiazolopyrimidine Core : This may involve the reaction of appropriate thiazole derivatives with phenyl groups.
- Formation of Thio Linkage : Introducing the thioacetamide functionality through nucleophilic substitution reactions.
- Purification : Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity.
Industrial Production Methods
For large-scale production, optimization of the synthetic routes is crucial to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency.
Chemistry
This compound serves as a building block for synthesizing more complex molecules, potentially leading to novel compounds with enhanced properties.
Biology
The compound exhibits significant biological activity, making it a candidate for studies focused on enzyme inhibition and receptor binding. Its thiazolopyrimidine core is known to interact with various biological targets.
Medicine
Given its structure, the compound shows promise in pharmaceutical development, particularly in creating anti-inflammatory or anticancer drugs. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines.
Industry
Potential applications extend to material science where this compound could be utilized in developing new materials or as a catalyst in chemical reactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar thiazole derivatives. For example:
-
Activity Against Fungal Strains : Compounds analogous to N-(3-chloro-4-methylphenyl)-2-thioacetamide have shown significant activity against Candida albicans and Candida parapsilosis.
- Minimum Inhibitory Concentration (MIC) : Comparable to standard antifungal agents like ketoconazole.
Comparison with Similar Compounds
Key Observations :
- The 3-chloro-4-methylphenyl group introduces electron-withdrawing and steric effects, which may improve metabolic stability relative to the cyano-substituted analog in .
Comparison of Reaction Conditions :
- Solvent Systems: Ethanol or DMF are typical for such reactions, as seen in and .
- Catalysts : Anhydrous K₂CO₃ is preferred for thioether bond formation, while KOH may be used in more polar solvents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo[4,5-d]pyrimidinone core in this compound?
- Methodological Answer : The core can be synthesized via cyclization reactions using thiophene or pyrimidine precursors. Key steps include:
- Thiolation : Introduce thioether groups via nucleophilic substitution with mercaptoacetic acid derivatives under basic conditions (e.g., triethylamine in DMF) .
- Oxidation/Reduction : Control oxidation states of sulfur atoms using reagents like mCPBA or NaBH₄ to stabilize reactive intermediates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC to isolate intermediates and final products .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton/carbon environments, focusing on aromatic protons (δ 6.5–8.5 ppm) and thiocarbonyl signals (δ 190–210 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~600–650 Da) and detect fragmentation patterns .
- Chromatography : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity (>95%) with reverse-phase HPLC .
Q. What solvent systems and catalysts optimize the formation of the thioacetamide linkage?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups during coupling reactions .
- Catalysts : Use EDCI/HOBt or DCC for amide bond formation between thioacetic acid and aromatic amines .
- Reaction Monitoring : Track progress via IR spectroscopy (disappearance of S-H stretch at ~2550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the chlorophenyl and thioxo groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or CH₃ on the phenyl ring) .
- Bioassays : Test inhibitory activity against kinases or microbial targets (e.g., E. coli, S. aureus) using ATPase or MIC assays .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinities to target proteins .
Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) across labs to minimize variability .
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and broth microdilution methods .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfur atoms) prone to oxidation .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.5), CYP450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields during the final coupling step of the acetamide moiety?
- Solution :
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of active esters) .
- Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups during intermediate steps .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Q. How can researchers address instability of the thioxo group under ambient conditions?
- Solution :
- Storage : Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
- Stabilizers : Include antioxidants (e.g., BHT) in formulation buffers for biological testing .
- Real-Time Monitoring : Use Raman spectroscopy to detect S-O formation during stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
